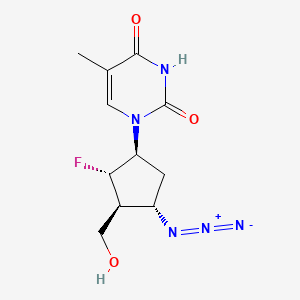

F-carbocyclic-AZT

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

127530-13-6 |

|---|---|

Molecular Formula |

C11H14FN5O3 |

Molecular Weight |

283.26 g/mol |

IUPAC Name |

1-[(1S,2S,3S,4S)-4-azido-2-fluoro-3-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H14FN5O3/c1-5-3-17(11(20)14-10(5)19)8-2-7(15-16-13)6(4-18)9(8)12/h3,6-9,18H,2,4H2,1H3,(H,14,19,20)/t6-,7+,8+,9+/m1/s1 |

InChI Key |

HTMVXNVHLREVGF-XGEHTFHBSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H]([C@@H]2F)CO)N=[N+]=[N-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(C2F)CO)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for F Carbocyclic Azt and Analogues

Key Precursors and Starting Materials

The synthesis of carbocyclic nucleosides, including F-carbocyclic-AZT, often relies on a convergent approach where a functionalized carbocyclic moiety is condensed with a nucleobase. uni-hamburg.de This strategy offers flexibility in generating a variety of analogues. A common and versatile starting material for many carbocyclic nucleoside syntheses is (-)-vince lactam, which can be used to prepare a range of 4'-substituted carbocyclic derivatives. researchgate.net Another key precursor is the cyclopentenone derivative, which can be prepared in several steps from D-ribose. acs.orgnih.gov This intermediate allows for the introduction of various functional groups and the construction of the carbocyclic ring system. nih.gov For instance, a cyclopentenone can be converted to a mesylate, which then undergoes reaction with sodium thiophenolate to yield a sulfide (B99878) intermediate, a precursor to further functionalization. nih.gov

The synthesis of specific analogues often requires unique precursors. For example, the synthesis of 4′-α-fluoro-methyl carbocyclic nucleosides has been achieved using a carbocyclic ketone as a key starting material. researchgate.net Similarly, the preparation of conformationally locked carbocyclic nucleosides has utilized a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate. acs.orgresearchgate.net The choice of precursor is critical and is often guided by the desired stereochemistry and substitution pattern of the final target molecule.

A retrosynthetic analysis for 3'-halogenated bis(hydroxymethyl)-cyclopentenyladenines highlights the use of a vinylstannane as a versatile synthon for creating substituted alkenes within the carbocyclic framework. nih.gov This approach underscores the importance of strategically chosen intermediates that allow for diverse modifications.

| Precursor | Application in Synthesis |

| (-)-Vince Lactam | Starting material for 4'-substituted carbocyclic nucleosides. researchgate.net |

| Cyclopentenone | Versatile intermediate for constructing the carbocyclic ring and introducing functional groups. acs.orgnih.gov |

| Carbocyclic Ketone | Key starting material for 4′‐α‐fluoro‐methyl carbocyclic nucleosides. researchgate.net |

| Bicyclo[4.1.0]heptyl azide | Intermediate for conformationally locked carbocyclic nucleosides. acs.orgresearchgate.net |

| Vinylstannane | Synthon for preparing substituted alkenes in carbocyclic systems. nih.gov |

Stereoselective Synthesis Approaches

Achieving the correct stereochemistry is a paramount challenge in the synthesis of carbocyclic nucleosides. uni-hamburg.de Both chiral pool synthesis and asymmetric synthesis techniques are employed to control the stereochemical outcomes of the reactions.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available chiral molecules, such as carbohydrates or amino acids, as starting materials. bocsci.com This approach is advantageous as it avoids the need for asymmetric induction steps. For example, D-ribose is a common starting material for the synthesis of chiral cyclopentenone intermediates. acs.orgnih.gov Similarly, (+)-cyclopentenone, derived from D-ribose, has been used as a chiral starting material for the synthesis of l-carbocyclic nucleosides. acs.org The synthesis of chiral acyclic nucleosides has also been achieved using natural chiral starting materials like D-isoascorbic acid. core.ac.uk

Another example is the use of cis-toluenediol, obtained from the microbial degradation of toluene, as a versatile chiral pool substrate in the synthesis of carbocyclic nucleoside analogues. researchgate.net The inherent chirality of these starting materials is transferred through a series of reactions to the final product, ensuring the desired stereochemistry.

Asymmetric Synthesis Techniques

Asymmetric synthesis introduces chirality into a molecule using chiral reagents, catalysts, or auxiliaries. bocsci.comsioc-journal.cn This approach is crucial when a suitable chiral starting material is unavailable. Asymmetric catalysis, in particular, has a significant impact on the synthesis of stereochemically complex molecules. nih.gov

Key strategies in asymmetric synthesis include:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral coordination complexes, to favor the formation of one enantiomer or diastereomer. bocsci.com This can be applied in diastereoselective synthesis where the catalyst's stereochemistry dictates the product's relative configuration. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical course of a reaction. The auxiliary is then removed in a subsequent step.

Substrate Control: Utilizing the existing stereochemistry of the substrate to influence the stereochemistry of newly formed chiral centers. nih.gov

An example of asymmetric synthesis is the enantioselective synthesis of carbocyclic nucleoside analogues using selective early transition metal catalysis. acs.org Furthermore, the synthesis of C–N axially chiral carbazoles has been achieved through an axial-to-axial chirality transfer, demonstrating a sophisticated application of asymmetric principles. rsc.org

Strategies for Incorporating Fluorine into Carbocyclic Scaffolds

The introduction of fluorine into the carbocyclic ring can significantly alter the biological properties of nucleoside analogues, often enhancing metabolic stability. mdpi.comacs.orgmdpi.com Several methods exist for the incorporation of fluorine, broadly categorized into nucleophilic and electrophilic fluorination.

A common approach involves the nucleophilic displacement of a leaving group, such as a tosylate or triflate, with a fluoride (B91410) source. acs.org Diethylaminosulfur trifluoride (DAST) is a frequently used reagent for deoxyfluorination. mdpi.com However, direct fluorination of a preformed nucleoside can sometimes be challenging and may lead to low yields. mdpi.com

An alternative is the convergent approach , where a fluorine-containing carbocyclic ring is synthesized first and then coupled with the nucleobase. mdpi.com This method is often preferred as it allows for greater flexibility and control. For instance, the synthesis of 4′-α-fluoro-methyl carbocyclic nucleosides involved the selective fluorination of a 4-hydroxy-methyl group using a 1 M solution of TBAF in THF. mdpi.com

Electrophilic fluorination represents another strategy. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are used to introduce fluorine. acs.orgmdpi.com Selectfluor, for example, can be used for the α-fluorination of cyclopentanone (B42830) derivatives to synthesize 6′-fluoro carbocyclic nucleosides. nih.gov It is also effective in fluorinating electron-rich double bonds within the sugar moiety. mdpi.com

The synthesis of cyclopentane (B165970) analogs of 5-fluorouracil (B62378) nucleosides has been achieved by direct fluorination of the corresponding uracil (B121893) analogues using elemental fluorine. cdnsciencepub.com

| Fluorination Strategy | Reagent/Method | Application |

| Nucleophilic Displacement | DAST, TBAF | Deoxyfluorination, replacement of hydroxyl groups. mdpi.com |

| Convergent Synthesis | Pre-fluorinated carbocyclic ring | Coupling with nucleobases. mdpi.com |

| Electrophilic Fluorination | NFSI, Selectfluor | Fluorination of ketones and electron-rich double bonds. acs.orgmdpi.comnih.gov |

| Direct Fluorination | Elemental Fluorine | Fluorination of uracil ring systems. cdnsciencepub.com |

Derivatization and Functionalization Strategies

Further modification of the this compound scaffold can lead to analogues with altered properties. Derivatization strategies often focus on modifying the nucleobase or the carbocyclic ring to explore structure-activity relationships.

One approach involves the functionalization of a double bond within a cyclopentene (B43876) intermediate, which can be done before or after the introduction of the nucleobase. uni-hamburg.de For instance, new carbocyclic nucleoside analogues have been generated by functionalizing the double bond in 3'-deoxy-3',4'-didehydro-carba-D-thymidine. researchgate.net

Click Chemistry Applications in this compound Analogues

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for synthesizing nucleoside analogues. nih.govresearchgate.net This reaction allows for the efficient formation of 1,2,3-triazole rings, which can act as bioisosteres for the natural nucleobases. researchgate.netnih.gov

In the context of this compound analogues, a key cyclopentenyl azide intermediate can be reacted with various alkynes via a 1,3-dipolar cycloaddition to generate a library of 1,2,3-triazole-containing carbocyclic nucleosides. nih.gov This approach has been used to synthesize novel 1,4-disubstituted- uni-hamburg.deresearchgate.netrsc.org-triazolo-4',4'-dihydroxymethyl-3'-deoxy carbanucleosides. researchgate.net The Corey lactone has also been utilized as a key precursor for the synthesis of novel 1,2,3-triazole carbocyclic nucleosides via click chemistry. researchgate.net

The versatility of click chemistry enables the rapid generation of diverse analogues for biological screening. For example, conformationally locked carbocyclic nucleosides bearing functionalized 1,2,3-triazoles have been synthesized from a bicyclo[4.1.0]heptyl azide intermediate. acs.orgresearchgate.net

Prodrug Design Principles for Enhanced Cellular Activation

The efficacy of nucleoside analogues, including potential compounds like this compound, is often limited by their transport across cell membranes and their reliance on intracellular phosphorylation to become active. nih.govnih.gov Prodrug strategies aim to overcome these barriers by masking the active molecule with chemical moieties that improve its physicochemical properties and facilitate intracellular delivery. nih.govhumanjournals.com Once inside the target cell, these promoieties are cleaved by cellular enzymes to release the active drug. science.govfrontiersin.org

A primary goal of prodrug design for nucleoside analogues is to bypass the initial and often rate-limiting phosphorylation step. researchgate.net This is achieved by delivering the drug in its monophosphate form. Several key principles guide this design:

Increased Lipophilicity : Nucleoside analogues are often hydrophilic, limiting their passive diffusion across the lipophilic cell membrane. nih.gov Attaching lipophilic groups, such as long-chain fatty acids or aromatic groups, can significantly enhance membrane permeability. acs.org This strategy not only improves bioavailability but can also help in reducing toxicity by lowering the required plasma concentration of the active drug. nih.gov

The ProTide Approach : The phosphoramidate (B1195095) "ProTide" technology is a highly successful strategy for the intracellular delivery of nucleoside monophosphates. acs.org This approach masks the phosphate (B84403) group's negative charges with an aryl group and an amino acid ester. nih.govacs.org The resulting compound is neutral and lipophilic enough to cross the cell membrane. Intracellularly, the promoieties are removed through a multi-step enzymatic process, starting with the cleavage of the amino acid ester by an esterase like cathepsin A or a carboxylesterase. This is followed by intramolecular cyclization, which expels the aryl group, and subsequent hydrolysis by a phosphoramidase enzyme (e.g., HINT1) to release the nucleoside monophosphate. nih.gov This strategy has been successfully applied to numerous nucleoside analogues, including AZT. nih.govacs.org

Enzyme-Specific Activation : Prodrugs can be designed to be activated by enzymes that are overexpressed in target cells, such as cancer cells or virus-infected cells. frontiersin.orgmdpi.com This targeted activation enhances the concentration of the active drug specifically where it is needed, minimizing off-target effects. frontiersin.org For example, enzymes like carboxylesterases, β-glucuronidase, or NQO1, which are often upregulated in tumors, can be exploited to cleave specific promoieties from a prodrug. frontiersin.org

Bypassing Efflux Pumps : A significant challenge in drug delivery is the action of cellular efflux pumps that actively transport drugs out of the cell, leading to resistance. Prodrug modifications can alter the structure of the parent drug sufficiently to prevent its recognition by these transporters. mdpi.com

Enhanced Stability : Prodrugs can protect the parent drug from premature metabolic degradation in the plasma or gastrointestinal tract, thereby increasing its half-life and bioavailability. nih.govmdpi.com

These principles are not mutually exclusive and are often combined to create highly efficient drug delivery systems. For a compound like this compound, a ProTide approach would be a logical strategy to investigate, as it directly addresses the critical phosphorylation step while enhancing cellular uptake.

Table 1: Prodrug Design Principles for Nucleoside Analogues

| Prodrug Strategy | Mechanism of Action | Key Advantages | Relevant Enzymes | Example Application |

|---|---|---|---|---|

| ProTide (Phosphoramidate) | An aryl group and an amino acid ester mask the phosphate. Intracellular enzymatic cleavage releases the nucleoside monophosphate. nih.govacs.org | Bypasses initial phosphorylation; enhances membrane permeability; broad applicability. researchgate.netacs.org | Carboxylesterases, Cathepsin A, Phosphoramidases (HINT1). nih.gov | Tenofovir (B777) Alafenamide, Sofosbuvir. nih.gov |

| Lipid Conjugation | Covalent attachment of lipid moieties (e.g., phospholipids, fatty acids) to the nucleoside. nih.gov | Increased lipophilicity; potential for integration into cell membranes; improved oral bioavailability. nih.gov | Phospholipases. nih.gov | Brincidofovir (a lipid conjugate of cidofovir). nih.gov |

| Esterification | Masking of hydroxyl or phosphate groups with ester functionalities. mdpi.com | Increased lipophilicity; controlled release of the parent drug through hydrolysis. mdpi.com | Esterases. mdpi.com | Valacyclovir (L-valyl ester of acyclovir). |

| Enzyme-Targeted Activation | Use of promoieties cleaved by enzymes overexpressed in target tissues (e.g., tumors). frontiersin.org | Site-specific drug release; reduced systemic toxicity; enhanced therapeutic index. frontiersin.orgmdpi.com | β-glucuronidase, Carboxylesterases, NQO1. frontiersin.org | SN38-glu-Mal (a β-glucuronidase-responsive prodrug). frontiersin.org |

Comparative Analysis of Synthetic Routes

The synthesis of carbocyclic nucleoside analogues, such as this compound, presents unique stereochemical challenges. Unlike natural nucleosides, they feature a carbocyclic ring instead of a furanose sugar, which imparts greater metabolic stability. Various synthetic routes have been developed, often starting from readily available chiral or achiral building blocks.

A comparative analysis of key synthetic strategies highlights their relative strengths and applications:

Route 1: From Chiral Lactams (Vince Lactam) : A highly successful and widely used approach employs the chiral lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam. shu.ac.uk This starting material provides a rigid bicyclic framework that allows for precise stereochemical control during the introduction of substituents. The lactam can be resolved into its enantiomers, providing access to chirally pure carbocyclic nucleosides. shu.ac.uk This route was foundational in the synthesis of Carbovir (B1146969) and has been adapted for numerous other analogues. shu.ac.uk Its main advantage is the high degree of stereocontrol afforded by the bicyclic system.

Route 2: From Cyclopentenones : Commercial cyclopentenones serve as versatile starting materials for a rapid and flexible synthesis of carbocyclic nucleosides. researchgate.net This approach allows for the construction of various analogues, including those with modifications at the 2'- and 4'-positions. researchgate.net The synthesis typically involves stereoselective epoxidation or dihydroxylation of the cyclopentene ring, followed by the introduction of the nucleobase. While potentially shorter than routes starting from bicyclic lactams, achieving high diastereoselectivity can be a key challenge. researchgate.net

Route 3: Using Bicyclic Templates for Conformational Locking : To study structure-activity relationships, conformationally "locked" analogues are often synthesized. For carbocyclic AZT analogues, a bicyclo[3.1.0]hexane template has been used to create rigid structures that mimic the north (²E) or south (³E) conformations of the furanose ring in natural nucleosides. acs.org This elegant approach involves constructing the bicyclic core and then elaborating it to introduce the necessary functionalities, including the azido (B1232118) group and the thymine (B56734) base. The rigidity of the template can, however, make certain chemical transformations, like Mitsunobu inversions, challenging. acs.org A similar strategy has been employed using a bicyclo[4.1.0]heptane template derived from 1,4-cyclohexanedione. acs.org

Route 4: 1,3-Dipolar Cycloaddition : This method has been used to synthesize carbocyclic 2'-oxa-3'-aza-nucleosides. researchgate.net The key step is a 1,3-dipolar cycloaddition between a nitrone and an alkene (e.g., vinyl acetate) to form the isoxazolidine (B1194047) ring, which serves as the carbocyclic mimic. researchgate.net This is followed by coupling with the desired nucleobase. This route provides access to a specific class of heterocyclic carbocyclic analogues. researchgate.netnih.gov

Table 2: Comparative Analysis of Synthetic Routes to Carbocyclic Nucleosides

| Synthetic Route | Key Starting Material(s) | Core Strategy | Key Advantages | Key Challenges | Target Analogues |

|---|---|---|---|---|---|

| From Chiral Lactams | 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam). shu.ac.uk | Use of a rigid, chiral bicyclic system to control stereochemistry. shu.ac.uk | Excellent stereocontrol; access to chirally pure compounds. shu.ac.uk | Can be a lengthy, multi-step synthesis. | Carbovir, Abacavir (B1662851), other purine (B94841) and pyrimidine (B1678525) analogues. shu.ac.uk |

| From Cyclopentenones | 2-Cyclopenten-1-one derivatives. researchgate.net | Diastereoselective functionalization (e.g., epoxidation, hydroxylation) of the cyclopentene ring. researchgate.net | Versatile and rapid access to a variety of analogues. researchgate.net | Achieving high stereoselectivity can be difficult without chiral catalysts. | 2'-Methyl-aristeromycin, 4'-epi-carbocyclic nucleosides. researchgate.net |

| Conformational Locking | Bicyclo[3.1.0]hexane or Bicyclo[4.1.0]heptane precursors. acs.orgacs.org | Construction of a rigid bicyclic template to mimic specific sugar puckers. acs.org | Provides conformationally locked analogues for SAR studies. acs.org | Synthesis of the rigid core can be complex; subsequent reactions may be sterically hindered. acs.org | (N)- and (S)-Methanocarba-AZT. acs.org |

| 1,3-Dipolar Cycloaddition | Nitrones, vinyl acetate. researchgate.net | Cycloaddition to form an isoxazolidine ring as the sugar mimic, followed by base coupling. researchgate.net | Provides direct access to N,O-heterocyclic (2'-oxa-3'-aza) analogues. nih.gov | Limited to the synthesis of isoxazolidine-based nucleosides. | Phosphonated carbocyclic 2'-oxa-3'-aza-nucleosides. researchgate.netnih.gov |

Molecular Mechanisms of Antiviral Action of F Carbocyclic Azt Analogues

Cellular Phosphorylation Pathways of Carbocyclic AZT Analogues

The bioactivation of F-carbocyclic-AZT analogues is a sequential process catalyzed by a series of cellular kinases. Each step adds a phosphate (B84403) group to the molecule, culminating in the active triphosphate derivative.

First Phosphorylation (Monophosphate Formation): The initial phosphorylation to the 5'-monophosphate is typically catalyzed by thymidine (B127349) kinase. nih.gov There are two main forms of this enzyme: the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). nih.govnih.gov AZT, the parent compound, is readily phosphorylated by these enzymes. nih.gov

Second Phosphorylation (Diphosphate Formation): The conversion of the monophosphate to the diphosphate (B83284) form is catalyzed by thymidylate kinase. nih.gov This step is crucial and often presents a significant hurdle in the activation pathway. nih.gov

Third Phosphorylation (Triphosphate Formation): The final step, the phosphorylation of the diphosphate to the active triphosphate, is carried out by nucleoside diphosphate kinase (NDP kinase). nih.govresearchgate.net This enzyme facilitates the transfer of a phosphate group from other nucleoside triphosphates (like ATP) to the analogue diphosphate. nih.gov

Table 1: Key Cellular Kinases in the Activation of AZT Analogues This interactive table summarizes the enzymes responsible for the sequential phosphorylation of AZT analogues.

| Phosphorylation Step | Product Formed | Primary Enzyme(s) Involved |

|---|---|---|

| First Phosphorylation | Monophosphate (e.g., this compound-MP) | Thymidine Kinase (TK1 and TK2) |

| Second Phosphorylation | Diphosphate (e.g., this compound-DP) | Thymidylate Kinase (TMPK) |

The conversion of the monophosphate to the diphosphate by thymidylate kinase is frequently the rate-limiting step. nih.gov The monophosphate derivative of AZT is a very poor substrate for this enzyme, leading to an accumulation of the monophosphate form within the cell and a significantly lower concentration of the active triphosphate. nih.gov Similarly, the final phosphorylation step catalyzed by NDP kinase can also be inefficient for some nucleoside analogues, as the absence of a 3'-hydroxyl group, which is characteristic of chain terminators, can be detrimental to their ability to be phosphorylated by this enzyme. nih.gov This inefficient metabolic activation can limit the antiviral efficacy of the drug. nih.gov

Interaction with Viral Polymerases: HIV-1 Reverse Transcriptase as a Primary Target

The active triphosphate form of this compound exerts its antiviral effect by directly interacting with the HIV-1 reverse transcriptase (RT). ontosight.ai This viral polymerase is responsible for converting the single-stranded viral RNA genome into double-stranded DNA, a process essential for the virus to integrate its genetic material into the host cell's genome. sciencesnail.com The analogue triphosphate interferes with this process through a dual mechanism.

This compound triphosphate is a structural analogue of the natural deoxynucleoside, thymidine 5'-triphosphate (dTTP). Due to this structural similarity, it competes with dTTP for binding to the active site of HIV-1 RT. nih.govdroracle.ai When the concentration of the activated drug is sufficient, it can effectively outcompete the natural substrate, thereby inhibiting the enzyme's function and slowing down the rate of viral DNA synthesis. nih.gov Studies on similar carbocyclic analogues have demonstrated their potency as competitive inhibitors of HIV-1 RT. nih.gov

Beyond competitive inhibition, the primary mechanism of action for this compound is its function as a DNA chain terminator. ontosight.aisciencesnail.com After the this compound triphosphate binds to the reverse transcriptase, it is incorporated into the growing viral DNA strand in place of the natural thymidine nucleotide. droracle.airesearchgate.net

The critical feature of this compound, like AZT itself, is the replacement of the hydroxyl group (-OH) at the 3' position of the sugar ring (or the corresponding position on the cyclopentane (B165970) ring) with an azido (B1232118) group (-N3). sciencesnail.com The 3'-hydroxyl group is essential for forming the phosphodiester bond that links one nucleotide to the next in the DNA chain. sciencesnail.com Once the this compound monophosphate is incorporated, the absence of this 3'-OH group makes it impossible for the reverse transcriptase to add the next nucleotide, leading to the immediate and irreversible termination of DNA chain elongation. sciencesnail.comresearchgate.net This premature halt to DNA synthesis prevents the formation of a complete viral DNA genome, thereby blocking viral replication. sciencesnail.com

Table 2: Comparison of Natural Substrate and this compound Analogue This interactive table highlights the key structural difference leading to DNA chain termination.

| Compound | Group at 3' Position | Role in DNA Synthesis | Outcome of Incorporation |

|---|---|---|---|

| Deoxythymidine Triphosphate (dTTP) | Hydroxyl (-OH) | Natural Building Block | Chain Elongation Continues |

The therapeutic success of a nucleoside analogue inhibitor depends on its selective toxicity; it must inhibit the viral polymerase much more effectively than it inhibits the host cell's DNA polymerases. HIV-1 reverse transcriptase is more prone to incorporate AZT analogues than human DNA polymerases. researchgate.net This selectivity is a key factor in the drug's clinical utility.

However, the virus can develop resistance through mutations in the reverse transcriptase enzyme. sciencesnail.com These mutations can enhance the enzyme's ability to discriminate between the nucleoside analogue and the natural deoxynucleoside triphosphate, effectively reducing the drug's binding and incorporation. sciencesnail.com Another resistance mechanism involves the enhanced ability of the mutated reverse transcriptase to excise the incorporated chain-terminating drug monophosphate from the end of the DNA chain, a process that uses ATP as a pyrophosphate donor. nih.gov This excision reaction unblocks the primer and allows DNA synthesis to resume. nih.gov

Structural and Conformational Determinants of Enzyme Interaction

The biological activity of nucleoside analogues like this compound is profoundly influenced by their three-dimensional structure and conformational flexibility. These factors determine how effectively the analogue is recognized and processed by viral enzymes, such as reverse transcriptase, and how it ultimately interferes with viral replication. The replacement of the natural sugar moiety with a carbocyclic ring, along with the introduction of specific substituents, creates unique structural constraints and interaction capabilities that are critical to its antiviral action.

Influence of Sugar Pucker Conformation (North/South)

The conformation of the five-membered ring that replaces the deoxyribose sugar in this compound is a key determinant of its interaction with viral polymerases. In natural nucleosides, the sugar ring is not planar and exists in a dynamic equilibrium between two major puckered conformations, known as C3'-endo (North) and C2'-endo (South). nih.gov This sugar pucker affects the relative orientation of the base and the phosphate backbone, which is critical for recognition by enzymes and for the geometry of the growing DNA or RNA strand. nih.gov

Research into anti-HIV nucleoside analogues has revealed a strong correlation between the preferred sugar conformation and antiviral activity. nih.gov An analysis of the solid-state conformations of several active anti-HIV compounds, including 3'-azido-3'-deoxythymidine (AZT), showed that they predominantly adopt a C3'-exo conformation. nih.gov In contrast, inactive analogues were found to have C3'-endo conformations. nih.gov The conformation of the ring dictates the positioning of the 5'-hydroxyl group, the site of phosphorylation, which is a crucial step for the activation of these drugs. nih.gov

In analogues where an azido group is present at the 4' position, its electronegativity can force the sugar ring into a C3'-endo/C2'-exo, RNA-type conformation. nih.gov Despite retaining the 3'-hydroxyl group, this altered pucker allows these compounds to function as "pseudo-obligate chain terminators". nih.gov In this compound, the cyclopentane ring mimics the sugar moiety but has different conformational constraints. ontosight.ai Studies on conformationally locked carbocyclic AZT triphosphate analogues demonstrate that HIV-1 Reverse Transcriptase can distinguish between different fixed puckers, indicating that the enzyme's active site has a distinct preference for a specific three-dimensional shape. researchgate.net The carbocyclic framework of this compound is designed to adopt a conformation that is favorable for binding to the viral enzyme, mimicking the puckering of a natural substrate that is accepted by the polymerase.

| Nucleoside Analogue | Predominant "Sugar" Pucker | Antiviral Activity (HIV) |

|---|---|---|

| 3'-azido-3'-deoxythymidine (AZT) | C3'-exo | Active |

| 2',3'-dideoxyadenosine | C3'-exo | Active |

| 2',3'-dideoxycytidine | C3'-exo | Active |

| 2',3'-dideoxyuridine | C3'-endo | Inactive |

| 4'-azido nucleosides | C3'-endo/C2'-exo | Active |

Impact of Locked Conformations on Enzyme Binding and Activity

The concept of "locking" the conformation of a nucleoside analogue has been a fruitful strategy in antiviral drug design. calstate.edu By restricting the rotational freedom of the molecule, typically through the introduction of a bicyclic system or by using a carbocyclic ring as in this compound, the analogue can be pre-organized into the ideal conformation for binding to the target enzyme. ontosight.aicalstate.edu This reduces the entropic penalty of binding, potentially leading to higher affinity and improved inhibitory activity.

Locked Nucleic Acids (LNAs), which contain a 2'-O,4'-C-methylene bridge, are locked in a C3'-endo (North) conformation, mimicking the structure of RNA. nih.govresearchgate.net This rigid structure enhances their binding to complementary nucleic acid strands and has been explored for various therapeutic applications. nih.gov Similarly, the carbocyclic ring of this compound provides a conformationally restricted scaffold. The cyclopentane ring is less flexible than the furanose ring of natural nucleosides, effectively locking the analogue in a preferred pucker.

The importance of this locked conformation is highlighted by studies showing that enzymes can be highly sensitive to the specific shape of the inhibitor. HIV Reverse Transcriptase, for example, can differentiate between two conformationally locked carbocyclic AZT triphosphate analogues, indicating that a precise fit is required for efficient binding and subsequent inhibition. researchgate.net By locking the molecule in a bioactive conformation, this compound analogues can achieve more potent inhibition of the target polymerase compared to more flexible analogues that must adopt the correct conformation upon binding. calstate.edunih.gov This pre-organization is a key feature of its mechanism of action.

Role of Fluorine and Other Substituents in Active Site Interaction

The specific chemical groups attached to the carbocyclic ring of this compound play crucial roles in its interaction with the enzyme's active site. ontosight.ai The fluorine atom and the azido group are not merely passive components but actively contribute to the analogue's binding affinity, metabolic stability, and mechanism of inhibition.

Fluorine: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance the therapeutic properties of nucleoside analogues. mdpi.comnih.govoup.com

Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of the molecule. oup.com This can influence the pKa of nearby functional groups and modulate the strength of hydrogen bonds formed with amino acid residues in the enzyme's active site. oup.com

Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which often leads to increased metabolic stability of the compound. nih.govoup.com This can prevent the drug from being broken down by host enzymes before it reaches its viral target.

Bioisosterism: Fluorine can act as a bioisostere of a hydrogen atom or a hydroxyl group. nih.gov Its size is similar to hydrogen, allowing it to fit into spaces meant for hydrogen, while its electronegativity and ability to act as a hydrogen bond acceptor mimic some properties of a hydroxyl group. oup.com This allows the fluorinated analogue to be recognized and processed by the viral polymerase.

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach the site of viral replication. mdpi.comoup.com

Azido Group (N₃): The azido group is a key feature of AZT and its analogues, including this compound. ontosight.ai Like its parent compound, this compound acts as a chain terminator for the growing viral DNA strand. ontosight.ai After being converted to its triphosphate form by host cell kinases, the analogue is incorporated into the viral DNA by reverse transcriptase. Because the azido group replaces the 3'-hydroxyl group necessary for forming the next phosphodiester bond, the elongation of the DNA chain is halted, thereby inhibiting viral replication. ontosight.aiyoutube.com

| Property | Influence of Fluorine Substitution |

|---|---|

| Metabolic Stability | Increased due to strong C-F bond |

| Binding Affinity | Modulated by altering electronic properties and forming new interactions |

| Membrane Permeability | Often enhanced due to increased lipophilicity |

| Conformation | Can influence the pucker of the ring system via stereoelectronic effects |

Exploration of Alternative Antiviral Targets (e.g., SARS-CoV-2 RNA-dependent RNA Polymerase)

While this compound was developed with HIV reverse transcriptase as its primary target, the fundamental mechanism of action of nucleoside analogues—inhibiting viral polymerases—lends itself to exploration against other viruses. ontosight.ai The emergence of new viral threats, such as SARS-CoV-2, has prompted the investigation of existing antiviral compounds for repurposing.

The SARS-CoV-2 virus replicates its RNA genome using an enzyme called RNA-dependent RNA polymerase (RdRp). nih.gov This polymerase is a prime target for antiviral drugs, as its inhibition directly halts viral replication. Several studies have evaluated approved nucleoside analogues for their ability to inhibit the RdRp of coronaviruses.

Research has shown that the active triphosphate form of AZT (3'-azido-3'-deoxythymidine triphosphate or 3'-N₃-dTTP) can be incorporated by the SARS-CoV RdRp and terminate the polymerase reaction. researchgate.netscienceopen.com Given that the RdRp of SARS-CoV and SARS-CoV-2 share a high degree of amino acid similarity, it is expected that these inhibitors would also be active against the SARS-CoV-2 polymerase. researchgate.netscienceopen.com Subsequent studies have confirmed that a range of nucleotide analogues can terminate RNA synthesis catalyzed by the SARS-CoV-2 RdRp. nih.govacs.orgnih.gov

These findings provide a strong molecular basis for exploring this compound analogues as potential inhibitors of SARS-CoV-2 RdRp. The structural features of this compound—its carbocyclic scaffold that mimics a nucleoside, the chain-terminating azido group, and the fluorine atom that can enhance binding and stability—are all relevant for interaction with viral polymerases in general. Further research is warranted to directly assess the efficacy of this compound triphosphate against the SARS-CoV-2 RdRp and to understand the specific structural requirements for inhibiting this alternative viral target.

Structure Activity Relationships Sar and Molecular Design of F Carbocyclic Azt Analogues

Defining Key Pharmacophoric Elements within the F-carbocyclic-AZT Scaffold

The antiviral activity of this compound, a carbocyclic nucleoside analogue of zidovudine (B1683550) (AZT), is contingent upon a specific arrangement of chemical functionalities that interact with the target viral enzyme, primarily reverse transcriptase. acs.org These essential pharmacophoric elements within the this compound scaffold include the carbocyclic ring, which mimics the natural deoxyribose sugar, the strategically positioned fluorine atom, the azido (B1232118) group that is crucial for chain termination, and the pyrimidine (B1678525) nucleobase. acs.orgasm.org

The fundamental components of the this compound pharmacophore are:

A Hydrogen Bond Acceptor/Donor Nucleobase: The thymine (B56734) base is responsible for the correct recognition and base pairing within the enzyme's active site.

A Hydroxymethyl Group: The hydroxymethyl substituent on the carbocyclic ring is essential for the initial phosphorylation steps by cellular kinases, which convert the nucleoside analogue into its active triphosphate form.

A Carbocyclic Core: This ring system serves as a stable isostere of the furanose sugar in natural nucleosides. Its specific conformation influences the spatial orientation of the other functional groups.

An Azido Group: The 3'-azido group is a critical pharmacophoric feature, acting as a chain terminator during viral DNA synthesis. acs.org

A Fluorine Atom: The presence and stereochemistry of the fluorine atom significantly modulate the electronic properties and conformational preferences of the carbocyclic ring, thereby influencing antiviral activity.

Impact of Substituent Modifications on Antiviral Potency

Systematic modifications of the this compound scaffold have provided a deeper understanding of the structure-activity relationships and have guided the design of more potent antiviral agents.

Influence of Carbocyclic Ring Systems

The replacement of the furanose oxygen with a methylene (B1212753) group to form a carbocyclic ring enhances the chemical and metabolic stability of nucleoside analogues by making them resistant to cleavage by phosphorylases and hydrolases. nih.gov The cyclopentane (B165970) ring in this compound is a key structural feature. While direct comparative data for this compound analogues with varying ring sizes is limited, studies on other carbocyclic nucleosides provide valuable insights. For instance, cyclopentenyl and cyclobutyl nucleoside analogues have been synthesized and evaluated for their antiviral activities, demonstrating that the five-membered ring is often optimal for potent inhibition of viral replication. biorxiv.orgfrontiersin.org The introduction of unsaturation within the carbocyclic ring, such as in cyclopentenyl nucleosides, can also significantly impact antiviral potency. acs.org

Table 1: Influence of Carbocyclic Ring Modifications on Antiviral Activity

| Analogue Type | Modification | Observed Effect on Antiviral Potency | Reference |

|---|---|---|---|

| Cyclopentane Derivatives | Standard five-membered ring | Generally associated with potent antiviral activity in many carbocyclic nucleosides. | nih.gov |

| Cyclobutane Analogues | Four-membered ring system | Can exhibit antiviral activity, though often less potent than cyclopentane counterparts. | biorxiv.orgfrontiersin.org |

| Cyclopentenyl Analogues | Introduction of a double bond in the cyclopentane ring | Can lead to potent antiviral activity, as seen in agents like Carbovir (B1146969). | acs.org |

| Bicyclic Analogues | Fused ring systems (e.g., bicyclo[3.1.0]hexane) | Used to lock the ring in a specific conformation, which can enhance antiviral activity. | researchgate.net |

Effects of Fluorine Substitution Position and Stereochemistry

The introduction of a fluorine atom into the carbocyclic ring has a profound effect on the molecule's biological activity. nih.gov The position and stereochemistry of the fluorine substituent are critical determinants of antiviral potency. Fluorine's high electronegativity alters the electronic distribution and can influence the pucker of the carbocyclic ring, which in turn affects how the analogue binds to the active site of viral polymerases. nih.govnih.gov

In many fluorinated nucleoside analogues, a 2'-"up" (arabino) configuration of the fluorine atom, as is the case in this compound, is associated with enhanced antiviral activity. mdpi.com Conversely, alterations in the position or stereochemistry can lead to a significant loss of potency. For example, studies on related fluorinated nucleosides have shown that the 2'-β-position of fluorine tends to favor a South conformation, which has been linked to activity against DNA viruses, while a 2'-α-position favors a North conformation and is often associated with activity against RNA viruses. nih.gov

Table 2: Effect of Fluorine Substitution on Antiviral Activity of Nucleoside Analogues

| Compound | Fluorine Position and Stereochemistry | Antiviral Activity (EC50/IC50) | Reference |

|---|---|---|---|

| C-FMAU | 2'-fluoroarabinosyl (2'-"up") | ID50 = 4.4 µg/mL (HSV-1) | nih.gov |

| C-FIAU | 2'-fluoroarabinosyl (2'-"up") | ID50 = 11 µg/mL (HSV-1) | nih.gov |

| 4'-Azidothymidine | 4'-azido substitution (influences conformation similarly to fluorine) | Potent anti-HIV activity | nih.gov |

| Carbocyclic D-3′F-d4G | 3'-fluoro | EC50 = 0.4 µM (anti-HIV) | nih.gov |

Role of Azido Group and its Modifications

The 3'-azido group is a hallmark of AZT and its analogues, including this compound, and is fundamental to their mechanism of action as chain terminators of viral DNA synthesis. acs.org Modification or replacement of the azido group generally leads to a significant reduction or complete loss of antiviral activity. However, strategic modifications have been explored to potentially improve the therapeutic index.

One common modification is the replacement of the azido group with a triazole ring via "click chemistry." acs.org While some triazole-containing AZT derivatives have shown antiviral activity, their potency is highly dependent on the nature and position of the substituents on the triazole ring. acs.orgmdpi.com For instance, bulky aromatic groups on the triazole ring have been associated with improved anti-HIV activity. mdpi.com Bioisosteric replacement of the azido group with other functionalities has also been investigated, but often with limited success in retaining the high potency conferred by the azide (B81097). researchgate.net

Table 3: Impact of Azido Group Modifications on Antiviral Activity of AZT Analogues

| Modification of Azido Group | Resulting Analogue | Effect on Antiviral Potency | Reference |

|---|---|---|---|

| Replacement with Triazole Ring | AZT-triazole conjugates | Activity is variable; substitution on the triazole is critical. Bulky aromatic groups can enhance activity. | acs.orgmdpi.com |

| Replacement with Amino Group | Carbocyclic 2'-amino-2'-deoxycytidine | Moderate antiviral activity (ED50 = 50 µM against HSV-1). | nih.gov |

| No Azido Group | Carbocyclic 2'-deoxythymidine | Generally inactive as a direct antiviral. | acs.org |

Variations in Nucleobase Moieties

The thymine base in this compound is crucial for its recognition by viral reverse transcriptase. However, modifications to the nucleobase can modulate the antiviral spectrum and potency. Replacing thymine with other pyrimidine or purine (B94841) bases has been a common strategy in the design of nucleoside analogues.

For instance, the replacement of thymine with 5-iodouracil (B140508) in a related fluorinated carbocyclic nucleoside (C-FIAU) resulted in significant anti-herpes simplex virus 1 (HSV-1) activity. nih.gov Similarly, the corresponding cytidine (B196190) analogue also displayed modest activity against HSV-1 and HSV-2. nih.gov In the context of carbocyclic nucleosides, purine analogues have also shown significant antiviral activity. For example, the carbocyclic analogue of 2,6-diaminopurine (B158960) has demonstrated potent anti-HIV activity. The nature of the nucleobase determines the specific viral polymerases that the analogue can effectively inhibit.

Table 4: Antiviral Activity of Carbocyclic Nucleosides with Different Nucleobases

| Carbocyclic Analogue | Nucleobase | Antiviral Activity | Reference |

|---|---|---|---|

| C-FMAU | 5-Methyluracil (Thymine) | Active against HSV-1 (ID50 = 4.4 µg/mL) | nih.gov |

| C-FIAU | 5-Iodouracil | Active against HSV-1 (ID50 = 11 µg/mL) | nih.gov |

| Carbocyclic Cytidine Analogue | Cytosine | Modest activity against HSV-1 and HSV-2 | nih.gov |

| 4'-Ethynyl-G derivative | Guanine (B1146940) | IC50 = 33 nM (anti-HIV) | nih.gov |

| 1,2,3-Triazole Analogue | 1,2,3-Triazole | EC50 = 0.4 µM (Vaccinia virus) | nih.gov |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The flexibility of the carbocyclic ring allows it to adopt different puckered conformations, typically described as North (N-type) and South (S-type). nih.gov The preferred conformation influences the relative spatial orientation of the nucleobase, the hydroxymethyl group, and the azido group, which in turn affects the binding affinity of the analogue to the active site of the target enzyme. asm.org

Molecular modeling studies have shown that for many nucleoside analogues, a specific ring pucker is required for optimal interaction with viral polymerases. asm.orgnih.gov For instance, conformationally locked carbocyclic AZT analogues have demonstrated that the North conformation is kinetically favored for inhibition of HIV reverse transcriptase, while the South conformer is significantly less active or inactive. asm.org The presence of electronegative substituents like fluorine can stabilize a particular conformation. For example, a 4'-azido group, which is electronically similar to a fluoro group in some respects, has been shown to favor a 3'-endo (North-type) conformation. nih.gov This conformational preference is believed to contribute to the potent anti-HIV activity of 4'-azidonucleosides. nih.govnih.gov

The interplay between the carbocyclic ring's pucker and the orientation of the nucleobase (syn vs. anti) is also crucial. nih.gov Differences in the preferred conformation can explain the variations in antiviral activity observed among closely related analogues. nih.gov Therefore, conformational analysis is an indispensable tool in the rational design of novel and more effective this compound analogues.

Pseudorotational Cycle and Sugar Pucker Preference

The five-membered furanose ring of natural nucleosides is not planar and exists in a dynamic equilibrium of puckered conformations. This conformational flexibility is described by the concept of pseudorotation, where the conformation of the ring can be defined by a phase angle (P) on a pseudorotational wheel. nih.govgatech.edu In solution, the sugar moiety rapidly interconverts between two preferred low-energy conformational ranges: the North (N) and the South (S) hemispheres. nih.gov The North conformation corresponds to a C3'-endo pucker, characteristic of A-form DNA and RNA, while the South conformation corresponds to a C2'-endo pucker, which is predominant in B-form DNA. glenresearch.com

In carbocyclic nucleoside analogues like this compound, the furanose ring oxygen is replaced by a methylene group, resulting in a cyclopentane ring. wgtn.ac.nznih.gov While this substitution enhances hydrolytic stability, the cyclopentane ring still exhibits conformational flexibility analogous to the furanose ring's pseudorotation. wgtn.ac.nz The presence and stereochemistry of substituents on the ring, such as the fluorine atom in this compound, significantly influence the conformational preference, creating an energy barrier that biases the equilibrium toward either the North or South pucker. glenresearch.com This preferred conformation is critical for biological activity, as viral and cellular enzymes responsible for phosphorylation often recognize only a specific sugar pucker. The ability of this compound to adopt a conformation that mimics that of the natural substrate (2'-deoxythymidine) is a key determinant of its potential as an antiviral agent.

Rigid Analogue Design and Activity Assessment

To investigate the specific conformational requirements for enzymatic recognition and antiviral activity, researchers design and synthesize conformationally "locked" or rigid analogues. biorxiv.org These molecules are designed to fix the carbocyclic ring into a single, defined pucker, typically either a pure North or a pure South conformation. nih.govnih.gov A common strategy to achieve this is to introduce a bridge into the ring system, creating a bicyclic structure, such as a bicyclo[3.1.0]hexane template. nih.govnih.gov

By synthesizing both the North-locked and South-locked analogues of a carbocyclic nucleoside and assessing their biological activity, it is possible to determine the bioactive conformation required by the target enzyme, such as HIV reverse transcriptase (HIV-RT). nih.govnih.gov For example, studies on conformationally locked carbocyclic thymidine (B127349) analogues revealed that the North-puckered conformer exhibited potent anti-herpetic activity, whereas the South-puckered version was less active. nih.gov Similarly, designing rigid carbocyclic nucleoside phosphonates as mimics of anti-HIV agents helps to probe the binding interactions at the active site of HIV-RT. nih.govnih.gov However, this conformational restriction does not always lead to improved activity. In one study, a conformationally locked carbocyclic nucleoside phosphonate (B1237965) designed to mimic an active anti-HIV agent showed no anti-HIV activity, demonstrating the complex structure-activity relationships involved. nih.gov These studies underscore the importance of the precise three-dimensional shape of the nucleoside analogue for its interaction with target enzymes. nih.gov

Prodrug Design and Metabolism in Non-Human Systems

A significant challenge with nucleoside analogues is their dependence on cellular kinases for activation via phosphorylation. This process can be inefficient and often represents a rate-limiting step, leading to reduced efficacy. nih.govnih.gov To overcome this, various prodrug strategies have been developed to deliver the nucleoside analogue in its monophosphorylated form, thereby bypassing the initial phosphorylation step. These strategies aim to improve cellular uptake, bioavailability, and metabolic stability.

Phosphoramidate (B1195095) ProTide Strategies

The phosphoramidate ProTide approach is a highly successful strategy for the intracellular delivery of nucleoside monophosphates. nih.gov In this design, the 5'-monophosphate group is masked with an aryloxy group and an amino acid ester. This modification neutralizes the negative charge of the phosphate (B84403), increasing lipophilicity and facilitating passive diffusion across the cell membrane.

Once inside the cell, the ProTide is metabolized by intracellular enzymes in a stepwise manner:

Esterase Cleavage: An esterase, such as cathepsin A or a carboxypeptidase, cleaves the amino acid ester to yield a carboxylate intermediate.

Cyclization and Aryl Group Removal: The carboxylate then attacks the phosphorus center, leading to the release of the aryloxy group (e.g., phenol).

P-N Bond Cleavage: The resulting cyclic intermediate is unstable and is hydrolyzed to release the free nucleoside 5'-monophosphate.

This strategy has been successfully applied to carbocyclic adenosine (B11128) derivatives, leading to dramatic increases in antiviral potency—in some cases as high as 9000-fold against HIV. Metabolic stability studies using cynomolgus monkey liver and intestinal S9 fractions are often employed to select preclinical candidates. Structure-activity relationship (SAR) studies have shown that modifications to the aryl, ester, and amino acid components of the ProTide can significantly affect antiviral activity and metabolic stability, with distinct SARs observed for different viruses like HIV and HBV.

| ProTide Component | Modification | Impact on Activity/Metabolism |

|---|---|---|

| Aryl Group | Substitution on the phenyl ring | Affects the rate of enzymatic cleavage and overall antiviral potency. |

| Amino Acid | Varying the amino acid (e.g., L-alanine) | Influences recognition by esterases and can significantly alter anti-HIV and anti-HBV activity. |

| Ester Group | Modification of the amino acid ester (e.g., methyl, ethyl) | Impacts metabolic stability in liver and intestinal fractions, affecting the prodrug's half-life. |

Carbonate and Other Prodrug Approaches

Besides the ProTide strategy, other prodrug modifications of the 5'-hydroxyl group have been explored to enhance the therapeutic properties of nucleoside analogues like AZT and its carbocyclic counterparts. These approaches often involve linking moieties via carbonate, carbamate, or ester bonds. The rationale is to create derivatives with improved lipophilicity for better cell penetration, which are then cleaved by intracellular esterases to release the parent drug.

For instance, 5'-O-carbonate prodrugs of zidovudine (AZT) have been synthesized to improve uptake and anti-HIV activity. One particularly effective series involved 3'-azido-3'-deoxythymidin-5'-yl O-(ω-hydroxyalkyl) carbonates. These compounds were designed to undergo intramolecular rearrangement during enzymatic hydrolysis. The 3'-azido-3'-deoxythymidin-5'-yl O-(4-hydroxybutyl) carbonate analogue proved to be 30 to 50 times more potent against HIV-1 than the parent AZT. This enhanced activity was attributed to the specific intramolecular rearrangement mechanism of the prodrug, suggesting that such approaches could hold significant clinical potential.

| Prodrug Linker | Example Moiety | Observed Potency vs. Parent Drug (AZT) |

|---|---|---|

| Carbonate | O-(4-hydroxybutyl) | 30-50x greater anti-HIV-1 activity |

| Carbamate | Various alkyl/aryl groups | Variable, often moderate improvement |

| Ester | Amino acids (e.g., valine) | Variable, can show improved selectivity index |

Molecular Basis of Antiviral Resistance to Carbocyclic Azt Analogues

Characterization of Viral Polymerase Mutations Conferring Resistance

Resistance to carbocyclic AZT analogues is primarily mediated by specific mutations within the viral reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. nih.gov These mutations can be broadly categorized into two main groups: Thymidine (B127349) Analog Resistance Mutations (TAMs) and other mutations that affect the enzyme's ability to discriminate between the drug molecule and natural nucleotides.

Thymidine Analog Resistance Mutations (TAMs) in HIV-1 Reverse Transcriptase

Thymidine Analog Resistance Mutations (TAMs) are a set of specific amino acid substitutions in the HIV-1 reverse transcriptase that are selected for during treatment with thymidine analogues like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T). nih.gov These mutations are a key mechanism of resistance to F-carbocyclic-AZT. The primary TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.gov The accumulation of these mutations over time leads to progressively higher levels of drug resistance. proteopedia.org

TAMs are often categorized into two distinct but overlapping pathways:

TAM-1 Pathway: This pathway typically includes the mutations M41L, L210W, and T215Y.

TAM-2 Pathway: This pathway commonly involves D67N, K70R, T215F, and K219Q/E.

The presence of multiple TAMs can significantly reduce the susceptibility of the virus to a range of nucleoside reverse transcriptase inhibitors (NRTIs), including carbocyclic AZT analogues. nih.gov

| Mutation | Typical Pathway | Effect on Drug Susceptibility |

|---|---|---|

| M41L | TAM-1 | Contributes to high-level resistance in combination with other TAMs. |

| D67N | TAM-2 | Associated with the TAM-2 profile and contributes to resistance. |

| K70R | TAM-2 | An early mutation that confers low-level resistance. |

| L210W | TAM-1 | Often appears with M41L and T215Y, increasing resistance levels. |

| T215Y/F | TAM-1 (Y) / TAM-2 (F) | A critical mutation that significantly impacts drug susceptibility. |

| K219Q/E | TAM-2 | Contributes to the overall resistance profile of the TAM-2 pathway. |

Mutations Affecting Nucleotide Discrimination (e.g., K65R, M184V/I)

Beyond TAMs, other mutations can confer resistance by altering the ability of the reverse transcriptase to discriminate between the nucleoside analogue inhibitor and the natural deoxynucleoside triphosphate (dNTP) substrate. youtube.com This mechanism essentially makes the enzyme more selective for its natural building blocks, thereby reducing the incorporation of the drug. nih.gov

Key mutations in this category include:

K65R: This mutation, a change from lysine (B10760008) (K) to arginine (R) at codon 65, is selected by several NRTIs. It reduces the susceptibility to most NRTIs, with the notable exception of zidovudine, to which it can actually increase susceptibility. nih.gov

M184V/I: A mutation from methionine (M) to either valine (V) or isoleucine (I) at codon 184 is a very common resistance mutation. It confers high-level resistance to lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). Interestingly, the M184V mutation can increase the susceptibility of the virus to thymidine analogues like AZT. nih.gov This phenomenon, known as resensitization, occurs because the M184V mutation can interfere with the primary mechanism of AZT resistance.

The interplay between these mutations is complex. For instance, the presence of M184V can sometimes delay the development of TAMs. nih.gov

Biochemical Mechanisms of Resistance to Carbocyclic AZT Analogues

The genetic mutations described above translate into specific biochemical mechanisms that allow the virus to replicate in the presence of carbocyclic AZT analogues. These mechanisms primarily involve the removal of the incorporated drug from the growing DNA chain.

Enhanced ATP-Dependent Excision of Incorporated Drug

One of the principal mechanisms of resistance conferred by TAMs is the enhanced ATP-dependent phosphorolytic removal of the chain-terminating drug. nih.govnih.gov In this process, the reverse transcriptase uses adenosine (B11128) triphosphate (ATP) as a pyrophosphate donor to excise the incorporated monophosphate form of the carbocyclic AZT analogue from the 3'-end of the primer strand. nih.govyoutube.comyoutube.comanimatedhivscience.com This "primer unblocking" allows DNA synthesis to resume. youtube.comyoutube.comanimatedhivscience.com

The TAMs are thought to create or enhance a binding site for ATP, facilitating this excision reaction. nih.gov While wild-type reverse transcriptase can perform this reaction to some extent, the mutant enzyme with TAMs does so much more efficiently, leading to significant drug resistance. nih.gov

Role of Pyrophosphorolysis in Drug Removal

Pyrophosphorolysis is the reverse reaction of DNA polymerization, where pyrophosphate (PPi) is used to remove the terminal nucleotide from a DNA strand. researchgate.net In the context of NRTI resistance, this process can also contribute to the removal of the incorporated drug. The ATP-dependent excision described above is, in fact, a form of pyrophosphorolysis where ATP serves as the pyrophosphate donor. nih.gov The efficiency of this removal process is a key determinant of the level of drug resistance.

Impact of Primer-Template Repositioning

Mutations that confer resistance to nucleoside analogues are often not located directly at the dNTP binding site but rather along the groove where the template-primer duplex binds. nih.gov This has led to the hypothesis that resistance can involve a repositioning of the template-primer within the enzyme's active site. nih.govnih.gov

| Mechanism | Description | Associated Mutations |

|---|---|---|

| ATP-Dependent Excision | Removal of the incorporated drug from the primer strand using ATP as a pyrophosphate donor. | TAMs (M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) |

| Pyrophosphorolysis | The reverse reaction of polymerization, which can remove the incorporated drug. ATP-dependent excision is a specific form of this. | TAMs |

| Primer-Template Repositioning | Alteration of the position of the DNA primer-template within the enzyme's active site, affecting drug incorporation. | T215Y and other mutations in the template-primer binding groove and primer grip region. |

Cross-Resistance Patterns with Other Nucleoside Reverse Transcriptase Inhibitors

The development of resistance to carbocyclic AZT analogues, including this compound, is a complex process primarily driven by specific mutations in the viral reverse transcriptase (RT) enzyme. These mutations, often selected under the selective pressure of thymidine analogues like zidovudine (AZT) and stavudine (d4T), can lead to cross-resistance, reducing the susceptibility of the virus to other nucleoside reverse transcriptase inhibitors (NRTIs). The most well-characterized set of mutations conferring this type of resistance are known as thymidine analogue mutations (TAMs).

TAMs enhance the enzyme's ability to remove the incorporated NRTI from the growing DNA chain, a mechanism known as primer unblocking or nucleotide excision. nih.govyoutube.com This process allows DNA synthesis to resume, thereby diminishing the antiviral effect of the drug. The classical TAMs include mutations at codons M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.gov The accumulation of these mutations occurs in a stepwise manner and leads to increasing levels of resistance. stanford.edu

There are two distinct but overlapping patterns of TAMs:

TAM-1 Pathway: This pathway includes the mutations M41L, L210W, and T215Y. It is generally associated with a greater negative impact on the virological response to certain other NRTIs, such as abacavir (B1662851) (ABC) and tenofovir (B777) (TDF). stanford.edu

TAM-2 Pathway: This pathway includes D67N, K70R, T215F, and K219Q/E. stanford.edu

The presence of these mutations confers varying degrees of cross-resistance to other NRTIs. For instance, the combination of M41L and T215Y is associated with approximately 12-fold reduced susceptibility to AZT and a 2-fold reduced susceptibility to abacavir and tenofovir. stanford.edu When L210W is also present, the resistance to AZT can increase to over 100-fold. stanford.edu While TAMs are the primary drivers of cross-resistance for thymidine analogues, other mutations can also play a role. The Q151M complex, for example, can confer broad cross-resistance to most NRTIs. nih.gov

It is important to note that some mutations can have opposing effects. For example, the M184V mutation, selected by lamivudine (3TC) and emtricitabine (FTC), can delay the appearance of TAMs and increase the in vitro susceptibility to AZT and d4T. nih.gov Conversely, the K65R mutation, selected by tenofovir, reduces susceptibility to most NRTIs except for zidovudine. nih.govnih.gov

The following table summarizes the general cross-resistance patterns conferred by TAMs to other NRTIs. The level of resistance can be influenced by the specific number and combination of TAMs present.

Cross-Resistance Conferred by Thymidine Analogue Mutations (TAMs)

| NRTI | Effect of TAMs on Susceptibility |

|---|---|

| Stavudine (d4T) | Significant cross-resistance as both are thymidine analogues. nih.gov |

| Abacavir (ABC) | Reduced susceptibility, particularly with the TAM-1 pathway. stanford.edu |

| Tenofovir (TDF) | Reduced susceptibility, with the TAM-1 pathway having a greater impact. stanford.edu |

| Lamivudine (3TC) | TAMs generally do not confer resistance to 3TC; in fact, the 3TC-selected M184V mutation can increase susceptibility to AZT. nih.gov |

| Emtricitabine (FTC) | Similar to Lamivudine, TAMs do not confer resistance to FTC. nih.gov |

| Didanosine (ddI) | Some degree of cross-resistance can be observed. |

Strategies for Overcoming Resistance through Structural Modifications

The emergence of resistance to carbocyclic AZT analogues has prompted the exploration of various structural modifications to design new compounds that can evade these resistance mechanisms. A key strategy involves the introduction of chemical groups that can either enhance the binding affinity of the inhibitor to the mutant reverse transcriptase or prevent the excision of the incorporated drug.

One of the most promising approaches has been the incorporation of fluorine atoms into the carbocyclic ring. Fluorinated nucleosides have garnered significant attention due to their potential to improve metabolic stability, alter electronic properties, and enhance biological activity. nih.govnih.gov The introduction of a fluorine atom at the 2'- or 3'-position of the carbocyclic ring can lead to compounds with potent anti-HIV and anti-HBV activity. nih.gov For instance, certain 2'-fluoro-2',3'-didehydro-2',3'-dideoxy nucleosides have shown interesting biological profiles. nih.gov

The rationale behind using fluorine substitution includes:

Increased Stability: Fluorine at the 2'-position can provide both acidic and enzymatic stability to the glycosidic bond of nucleosides. bohrium.com

Overcoming Excision: Structural modifications can be designed to interfere with the ATP-mediated excision mechanism that is enhanced by TAMs. By altering the conformation of the incorporated nucleoside analogue, it may no longer be an efficient substrate for the phosphorolytic removal by the resistant enzyme.

Research into novel carbocyclic nucleosides has also explored modifications at the 4'-position. For example, the introduction of an ethynyl (B1212043) group at the 4'-position has been investigated. researchgate.net These modifications aim to create nucleoside analogues that are not recognized by the resistance-conferring mutant enzymes or that can act as translocation-defective reverse transcriptase inhibitors, a different mechanism of action from traditional chain termination. acs.org

The following table provides examples of structural modification strategies and their intended effects on overcoming resistance.

Structural Modifications to Overcome Resistance in Carbocyclic Nucleosides

| Structural Modification | Rationale | Potential Outcome |

|---|---|---|

| Fluorination (e.g., 2'-F, 3'-F) | Increases metabolic stability and can enhance binding to the active site of reverse transcriptase. nih.govbohrium.com | Improved antiviral potency against both wild-type and resistant viral strains. |

| Introduction of a 2',3'-double bond | Creates additional hydrophobic interactions with the enzyme's active site. nih.gov | Enhanced binding affinity and increased antiviral activity. |

| 4'-Ethynyl or other 4'-substitutions | Alters the conformation of the sugar moiety to potentially evade recognition by resistant enzymes or to introduce a new mechanism of action. researchgate.netacs.org | Activity against strains resistant to conventional NRTIs. |

| L-nucleoside configuration | The unnatural enantiomer may not be recognized by the enzymes responsible for resistance, while still being activated by cellular kinases. nih.gov | Potent antiviral activity with a different resistance profile. |

The design of new carbocyclic AZT analogues continues to be an active area of research, with the goal of developing compounds that have a high barrier to resistance and maintain activity against a broad spectrum of viral strains.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Enzyme Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. slideshare.net This method is crucial for understanding how a ligand like F-carbocyclic-AZT interacts with its enzyme target at an atomic level.

Prediction of Binding Modes and Affinities with Viral Polymerases

Molecular docking studies have been employed to predict how this compound and its triphosphate form bind to viral polymerases, such as reverse transcriptase (RT) and RNA-dependent RNA polymerase (RdRp). nih.govscielo.br These studies help in visualizing the binding pose and estimating the binding affinity, often expressed as a free energy of binding (ΔG). For instance, docking of AZT-triphosphate (AZT-TP) with a model of influenza A virus RdRp revealed a high binding affinity, with a ΔG of -16.7 kcal/mol. nih.gov Similarly, docking studies of antiviral compounds like abacavir (B1662851) and zidovudine (B1683550) with HAdV DNA polymerase have shown binding energies of -5.8 and -5.4 kcal/mol, respectively. frontiersin.orgresearchgate.net These computational predictions are instrumental in understanding the inhibitory potential of nucleoside analogs. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target enzyme, followed by a search algorithm that explores various possible binding conformations. banglajol.info The final docked poses are then scored based on their predicted binding energies. ui.ac.id

Table 1: Predicted Binding Affinities of Nucleoside Analogs to Viral Polymerases

| Compound | Viral Polymerase | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| AZT-TP | Influenza A/PR/8/34/H1N1 RdRp | -16.7 nih.gov |

| Abacavir | HAdV DNA Polymerase | -5.8 frontiersin.orgresearchgate.net |

| Zidovudine | HAdV DNA Polymerase | -5.4 frontiersin.orgresearchgate.net |

| Andrographolactone | SARS-CoV-2 RdRp | -8.86 ui.ac.id |

| Andrographolide | SARS-CoV-2 RdRp | -7.74 ui.ac.id |

| Raltegravir | SARS-CoV-2 Mpro | -7.4 banglajol.info |

This table presents a selection of predicted binding affinities from various molecular docking studies and is for illustrative purposes.

Analysis of Interactions with Wild-Type and Mutant Enzymes

A critical aspect of antiviral drug research is understanding how mutations in the target enzyme affect drug efficacy. Molecular modeling can shed light on the mechanisms of drug resistance. asm.org For instance, mutations in HIV-1 reverse transcriptase, such as M41L, D67N, K70R, T215Y/F, and K219E, are known to confer resistance to AZT. asm.org Computational studies can model these mutant enzymes and analyze how the binding of this compound is altered compared to the wild-type enzyme.

Studies have shown that certain mutations can either enhance or suppress resistance to different nucleoside inhibitors. asm.org For example, the M184V mutation in HIV-1 RT can suppress AZT resistance. researchgate.netmdpi.com Molecular docking can help rationalize these observations by revealing changes in the binding pocket that may favor or hinder the accommodation of the inhibitor. nih.gov For example, a deletion at codon 67 in HIV-1 RT, in the context of other mutations, can lead to a significant increase in AZT resistance. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view. glycoforum.gr.jp MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the enzyme. volkamerlab.orgarxiv.org This is particularly important for understanding how this compound, with its conformationally restricted carbocyclic ring, behaves within the dynamic environment of the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. researchgate.netcsit.am

For a series of compounds related to this compound, a QSAR model could be developed by:

Building a dataset of compounds with known antiviral activities.

Calculating a variety of molecular descriptors for each compound (e.g., electronic, steric, and hydrophobic properties).

Using statistical methods to build a regression model that relates the descriptors to the activity. researchgate.net

Validating the model to ensure its predictive power. europa.eu

A validated QSAR model can then be used to virtually screen libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing, thereby accelerating the drug discovery process. frontiersin.org

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for a molecule to exert a specific biological effect. slideshare.netsilicos-it.be A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the structure of the enzyme's active site. dovepress.com

This model then serves as a 3D query to search for novel molecules that possess the required pharmacophoric features. dovepress.com Pharmacophore modeling is a powerful tool for de novo design, which involves creating entirely new molecules that are predicted to be active. arxiv.org It can guide the design of new carbocyclic nucleoside analogs with potentially improved activity or different resistance profiles.

Free Energy Calculations for Binding Affinity Prediction

While molecular docking provides a relatively fast estimation of binding affinity, more rigorous methods like free energy calculations can provide more accurate predictions. frontiersin.orgnih.gov Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can calculate the relative binding free energies of two ligands or the absolute binding free energy of a single ligand. researchgate.netmpg.de

These calculations are computationally intensive but can offer a more precise understanding of the thermodynamics of ligand binding. upf.edu For this compound, free energy calculations could be used to accurately compare its binding affinity to that of AZT or other nucleoside analogs, providing a quantitative measure of the impact of the carbocyclic modification on enzyme inhibition. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 3'-Azido-3'-deoxythymidine | AZT |

| Zidovudine | AZT |

| AZT-triphosphate | AZT-TP |

| Abacavir | |

| Andrographolactone | |

| Andrographolide | |

| Raltegravir |

Preclinical Pharmacological and Biological Evaluation of F Carbocyclic Azt Analogues Non Human in Vivo

In Vitro Antiviral Activity in Cell Culture Models

The in vitro antiviral potential of carbocyclic analogues of 3'-azido-3'-deoxythymidine (AZT) has been investigated across various cell culture systems. These studies are crucial for determining the potency and spectrum of activity of these compounds. The primary mechanism of action for these nucleoside analogues involves the inhibition of the reverse transcriptase (RT) enzyme, which is vital for retroviral replication. ontosight.ai By acting as chain terminators after incorporation into the viral DNA, they effectively halt the replication process. ontosight.ai

Dose-Response Relationships (EC50, IC50)

The potency of antiviral compounds is quantified by determining their 50% effective concentration (EC50) and 50% inhibitory concentration (IC50). The EC50 represents the concentration of a drug that provides half-maximal response, while the IC50 is the concentration of an inhibitor that reduces a biological process or response by half. mdpi.com

Several carbocyclic nucleoside analogues have demonstrated potent anti-HIV activity. For instance, the carbocyclic nucleoside 1592U89 was found to be equivalent in potency to AZT in human peripheral blood lymphocyte (PBL) cultures against clinical isolates of HIV-1, with an average IC50 of 0.26 µM, compared to 0.23 µM for AZT. asm.org Another analogue, (-)-Carbovir (B125634), showed an IC50 of 0.8 µM in H9 cells infected with the HTLV-IIIB strain of HIV. nih.gov

Conformationally locked analogues have also been assessed. The 5'-triphosphate of (N)-methano-carba-AZT, which is locked in a "north" conformation, inhibited HIV reverse transcriptase with potency equipotent to that of AZT 5'-triphosphate. acs.orgresearchgate.net In contrast, its "south" counterpart, (S)-methano-carba-AZT 5'-triphosphate, did not inhibit the enzyme. acs.orgresearchgate.net Another related compound, North-Methanocarbathymidine (N-MCT), exhibited high anti-KSHV activity with an IC50 of 0.08 ± 0.03 μM. nih.gov

Table 1: In Vitro Antiviral Activity of F-carbocyclic-AZT Analogues

| Compound | Virus | Cell Line | Activity Metric | Value (µM) | Citation(s) |

|---|---|---|---|---|---|

| 1592U89 | HIV-1 (Clinical Isolates) | Human PBL | IC50 | 0.26 | asm.org |

| AZT (reference) | HIV-1 (Clinical Isolates) | Human PBL | IC50 | 0.23 | asm.org |

| (-)-Carbovir | HIV-1 (HTLV-IIIB) | H9 | IC50 | 0.8 | nih.gov |

| N-MCT | KSHV | BCBL-1 | IC50 | 0.08 ± 0.03 | nih.gov |